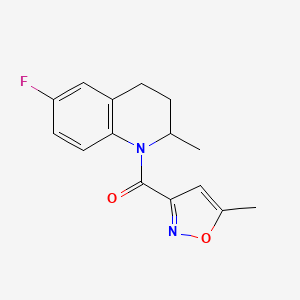![molecular formula C19H23N7O2 B12492683 6-(6-Benzyloxy-pyridazin-3-yloxy)-N-ethyl-N'-isopropyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12492683.png)
6-(6-Benzyloxy-pyridazin-3-yloxy)-N-ethyl-N'-isopropyl-[1,3,5]triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-N2-ETHYL-N4-ISOPROPYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a unique structure that combines a pyridazine ring with a triazine core, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-N2-ETHYL-N4-ISOPROPYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the pyridazine and triazine precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Formation of the Triazine Core: This involves the reaction of cyanuric chloride with suitable amines under basic conditions.
Coupling of Pyridazine and Triazine Units: The final step involves coupling the pyridazine and triazine units through an ether linkage, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
6-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-N2-ETHYL-N4-ISOPROPYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-N2-ETHYL-N4-ISOPROPYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-N2-ETHYL-N4-ISOPROPYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may bind to and inhibit the activity of certain kinases, thereby affecting cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share the triazine core but differ in the substituents attached to the ring.
Pyridazine Derivatives: Compounds with similar pyridazine structures but different functional groups.
Uniqueness
The uniqueness of 6-{[6-(BENZYLOXY)PYRIDAZIN-3-YL]OXY}-N2-ETHYL-N4-ISOPROPYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of pyridazine and triazine units, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H23N7O2 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
4-N-ethyl-6-(6-phenylmethoxypyridazin-3-yl)oxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H23N7O2/c1-4-20-17-22-18(21-13(2)3)24-19(23-17)28-16-11-10-15(25-26-16)27-12-14-8-6-5-7-9-14/h5-11,13H,4,12H2,1-3H3,(H2,20,21,22,23,24) |
Clave InChI |
DSQMLESLLHKQSX-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC3=CC=CC=C3)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492615.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12492618.png)
![4-(5-bromothiophen-2-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492621.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide](/img/structure/B12492633.png)
![N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12492637.png)
![2-[(4-Methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B12492642.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}glycinamide](/img/structure/B12492660.png)
![N-(3-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12492661.png)
![3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492663.png)
![N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide](/img/structure/B12492679.png)
